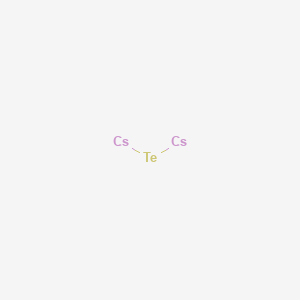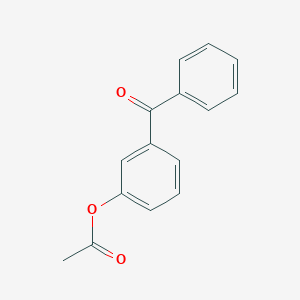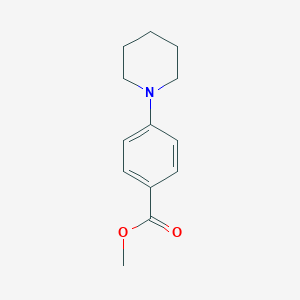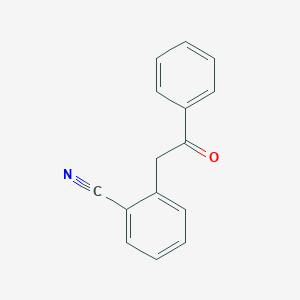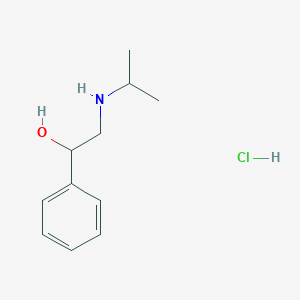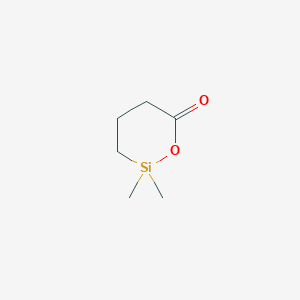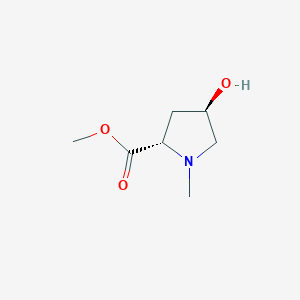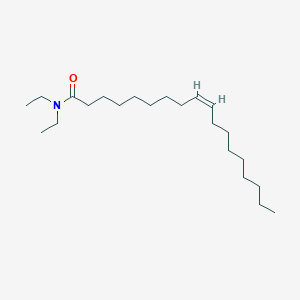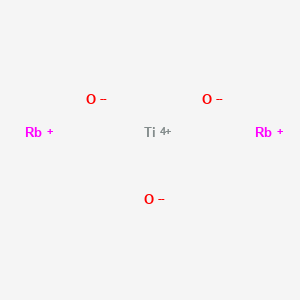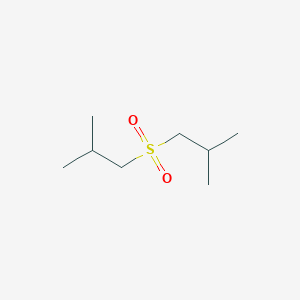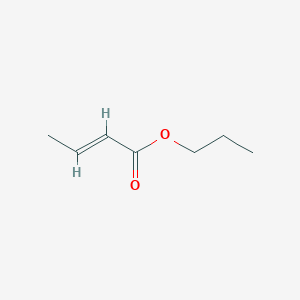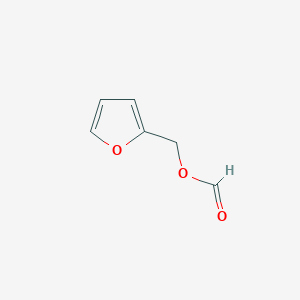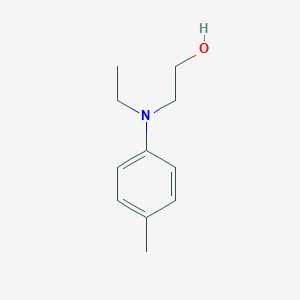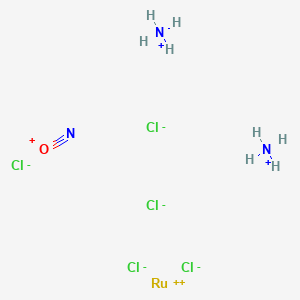
Diammonium pentachloronitrosylruthenate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diammonium pentachloronitrosylruthenate (DANC) is a coordination compound that has gained attention in scientific research due to its unique properties. This compound is composed of ruthenium, nitrogen, chlorine, and nitrogen atoms, and has a molecular formula of (NH4)2[Ru(NO)Cl5]. DANC has been studied for its potential applications in various fields, including catalysis, medicine, and materials science. In
Applications De Recherche Scientifique
Diammonium pentachloronitrosylruthenate has been studied for its potential applications in catalysis, medicine, and materials science. In catalysis, Diammonium pentachloronitrosylruthenate has been shown to be an effective catalyst for the oxidation of alcohols and the reduction of nitro compounds. In medicine, Diammonium pentachloronitrosylruthenate has been studied for its potential use as an anti-cancer agent. It has been shown to induce apoptosis (cell death) in cancer cells and inhibit tumor growth in mice. In materials science, Diammonium pentachloronitrosylruthenate has been studied for its potential use in the fabrication of electronic devices and sensors.
Mécanisme D'action
The mechanism of action of Diammonium pentachloronitrosylruthenate is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the inhibition of cellular signaling pathways. ROS are highly reactive molecules that can damage DNA, proteins, and lipids in cells, leading to cell death. Diammonium pentachloronitrosylruthenate has been shown to induce the production of ROS in cancer cells, leading to apoptosis. In addition, Diammonium pentachloronitrosylruthenate has been shown to inhibit cellular signaling pathways that are involved in cell survival and proliferation, leading to cell death.
Effets Biochimiques Et Physiologiques
Diammonium pentachloronitrosylruthenate has been shown to have both biochemical and physiological effects. Biochemically, Diammonium pentachloronitrosylruthenate has been shown to induce the production of ROS, inhibit cellular signaling pathways, and induce apoptosis in cancer cells. Physiologically, Diammonium pentachloronitrosylruthenate has been shown to inhibit tumor growth in mice and induce cell death in cancer cells. However, the effects of Diammonium pentachloronitrosylruthenate on normal cells and tissues are not well understood, and further research is needed to determine its safety and efficacy in humans.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of Diammonium pentachloronitrosylruthenate is its unique properties, which make it a useful tool for studying various biological and chemical processes. Its ability to induce apoptosis in cancer cells and inhibit tumor growth in mice make it a promising candidate for anti-cancer therapy. However, one limitation of Diammonium pentachloronitrosylruthenate is its toxicity, which can make it difficult to work with in lab experiments. In addition, the mechanism of action of Diammonium pentachloronitrosylruthenate is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are many future directions for research on Diammonium pentachloronitrosylruthenate. One area of research is the development of Diammonium pentachloronitrosylruthenate-based anti-cancer therapies. Further research is needed to determine the safety and efficacy of Diammonium pentachloronitrosylruthenate in humans, and to develop methods for delivering Diammonium pentachloronitrosylruthenate to cancer cells specifically. Another area of research is the study of Diammonium pentachloronitrosylruthenate's properties as a catalyst and its potential applications in materials science. Further research is needed to determine the mechanism of action of Diammonium pentachloronitrosylruthenate and to develop methods for synthesizing Diammonium pentachloronitrosylruthenate more efficiently. Overall, Diammonium pentachloronitrosylruthenate is a promising compound with many potential applications in scientific research.
Méthodes De Synthèse
The synthesis of Diammonium pentachloronitrosylruthenate involves the reaction between ammonium chloride (NH4Cl), sodium nitrite (NaNO2), and ruthenium trichloride (RuCl3) in the presence of hydrochloric acid (HCl). The reaction proceeds in two steps: the first step involves the formation of a ruthenium nitrosyl complex, followed by the addition of ammonium chloride to form Diammonium pentachloronitrosylruthenate. The final product is a yellow-orange crystalline solid that is insoluble in water but soluble in organic solvents.
Propriétés
Numéro CAS |
13820-58-1 |
|---|---|
Nom du produit |
Diammonium pentachloronitrosylruthenate |
Formule moléculaire |
Cl5H8N3ORu |
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
diazanium;azanylidyneoxidanium;ruthenium(2+);pentachloride |
InChI |
InChI=1S/5ClH.NO.2H3N.Ru/c;;;;;1-2;;;/h5*1H;;2*1H3;/q;;;;;+1;;;+2/p-3 |
Clé InChI |
WCXSOJAGTVRKTC-UHFFFAOYSA-K |
SMILES |
[NH4+].[NH4+].N#[O+].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Ru+2] |
SMILES canonique |
[NH4+].[NH4+].N#[O+].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Ru+2] |
Autres numéros CAS |
13820-58-1 |
Synonymes |
diammonium pentachloronitrosylruthenate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



